molecular formula C14H8ClF3N2O2 B14395497 N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide CAS No. 88112-76-9

N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide

Cat. No.: B14395497
CAS No.: 88112-76-9
M. Wt: 328.67 g/mol
InChI Key: DFXAJFDWKVSKMD-UHFFFAOYSA-N
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Description

N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of chloro, fluoro, and carbamoyl functional groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Flufenoxuron: A related compound with similar structural features, used as an insect growth regulator.

    Pyriproxyfen: Another compound with comparable applications in pest control.

Uniqueness

N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide stands out due to its unique combination of chloro, fluoro, and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88112-76-9

Molecular Formula

C14H8ClF3N2O2

Molecular Weight

328.67 g/mol

IUPAC Name

N-[(4-chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H8ClF3N2O2/c15-7-4-5-11(10(18)6-7)19-14(22)20-13(21)12-8(16)2-1-3-9(12)17/h1-6H,(H2,19,20,21,22)

InChI Key

DFXAJFDWKVSKMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)Cl)F)F

Origin of Product

United States

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